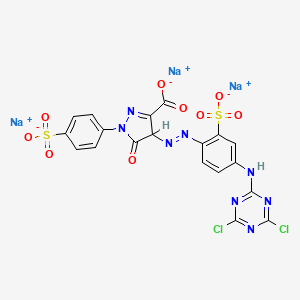
1H-Benzotriazole, 1-thieno(3,4-d)isothiazol-3-yl-, S(sup 1),S(sup 1)-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzotriazole, 1-thieno(3,4-d)isothiazol-3-yl-, S(sup 1),S(sup 1)-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, sulfur, or oxygen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzotriazole, 1-thieno(3,4-d)isothiazol-3-yl-, S(sup 1),S(sup 1)-dioxide typically involves multi-step organic reactions. A common approach might include:
Formation of Benzotriazole Moiety: Starting with ortho-phenylenediamine, which undergoes cyclization with nitrous acid to form benzotriazole.
Formation of Thieno Isothiazole Moiety: This can be synthesized from thiophene derivatives through a series of reactions involving sulfonation and cyclization.
Coupling Reactions: The benzotriazole and thieno isothiazole moieties are then coupled under specific conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes for large-scale production. This includes:
Batch Processing: Using large reactors to carry out the multi-step synthesis.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Ensuring the compound meets the required purity and quality standards through rigorous testing.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Benzotriazole, 1-thieno(3,4-d)isothiazol-3-yl-, S(sup 1),S(sup 1)-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1H-Benzotriazole, 1-thieno(3,4-d)isothiazol-3-yl-, S(sup 1),S(sup 1)-dioxide involves its interaction with specific molecular targets. These targets could include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzotriazole: Known for its corrosion inhibition properties.
Thieno[3,4-d]isothiazole: Studied for its electronic properties and potential use in organic electronics.
Sulfonamides: Known for their antimicrobial activity.
Uniqueness
1H-Benzotriazole, 1-thieno(3,4-d)isothiazol-3-yl-, S(sup 1),S(sup 1)-dioxide is unique due to its combined structural features, which may confer distinct chemical and biological properties not observed in the individual components.
Eigenschaften
CAS-Nummer |
113387-65-8 |
|---|---|
Molekularformel |
C11H6N4O2S2 |
Molekulargewicht |
290.3 g/mol |
IUPAC-Name |
3-(benzotriazol-1-yl)thieno[3,4-d][1,2]thiazole 1,1-dioxide |
InChI |
InChI=1S/C11H6N4O2S2/c16-19(17)10-6-18-5-7(10)11(13-19)15-9-4-2-1-3-8(9)12-14-15/h1-6H |
InChI-Schlüssel |
LWPNIZPZRPINGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=NN2C3=NS(=O)(=O)C4=CSC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















